molecular formula C18H16NOP B5883141 2-[(diphenylphosphoryl)methyl]pyridine

2-[(diphenylphosphoryl)methyl]pyridine

Cat. No.: B5883141
M. Wt: 293.3 g/mol
InChI Key: LSPLDENUOBBLOB-UHFFFAOYSA-N
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Description

2-[(Diphenylphosphoryl)methyl]pyridine is an organic compound with the molecular formula C17H14NOP. It is a crystalline powder that ranges in color from white to yellow to tan . This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(diphenylphosphoryl)methyl]pyridine typically involves the reaction of diphenylphosphine with 2-chloromethylpyridine under inert atmosphere conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylphosphoryl)methyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphoryl and phosphine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[(Diphenylphosphoryl)methyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of fine chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[(diphenylphosphoryl)methyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing the efficiency of chemical reactions. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diphenylphosphino)pyridine
  • Diphenyl(2-pyridinyl)phosphine
  • 2-(Diphenylphosphinoylmethyl)pyridine N-oxide

Uniqueness

2-[(Diphenylphosphoryl)methyl]pyridine is unique due to its specific phosphoryl group, which imparts distinct chemical properties compared to its phosphine and phosphinoyl analogs. This uniqueness makes it particularly valuable in forming stable metal complexes and in catalytic applications .

Properties

IUPAC Name

2-(diphenylphosphorylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NOP/c20-21(17-10-3-1-4-11-17,18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPLDENUOBBLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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